molecular formula C13H21ClN2 B1601877 2-Chloro-5-nonylpyrimidine CAS No. 219581-06-3

2-Chloro-5-nonylpyrimidine

Cat. No. B1601877
CAS RN: 219581-06-3
M. Wt: 240.77 g/mol
InChI Key: JAKNRIGJJMHYJN-UHFFFAOYSA-N
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Description

2-Chloro-5-nonylpyrimidine is a chemical compound with the molecular formula C13H21ClN2. It has a molecular weight of 240.77 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nonylpyrimidine consists of a pyrimidine ring with a chlorine atom attached at the 2nd position and a nonyl group attached at the 5th position .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-nonylpyrimidine are not available, a study on 2-Chloro-5-Nitrophenol degradation by Cupriavidus sp. strain CNP-8 provides some insights. The bacterium utilizes 2-Chloro-5-Nitrophenol via partial reductive pathways .


Physical And Chemical Properties Analysis

2-Chloro-5-nonylpyrimidine has a predicted boiling point of 354.2±11.0 °C and a predicted density of 1.019±0.06 g/cm3 .

Safety and Hazards

While specific safety data for 2-Chloro-5-nonylpyrimidine is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using only under a chemical fume hood, and wearing personal protective equipment .

properties

IUPAC Name

2-chloro-5-nonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2/c1-2-3-4-5-6-7-8-9-12-10-15-13(14)16-11-12/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKNRIGJJMHYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572948
Record name 2-Chloro-5-nonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nonylpyrimidine

CAS RN

219581-06-3
Record name 2-Chloro-5-nonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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